(2S)-5-(4-Methoxyphenyl)pentan-2-amine

chiral chemistry enantiomeric purity stereochemistry

(2S)-5-(4-Methoxyphenyl)pentan-2-amine is a chiral primary amine belonging to the phenalkylamine class, characterized by a para‑methoxyphenyl group linked to a five‑carbon chain with stereodefined (S)‑configuration at the C‑2 carbon. The compound has a molecular formula of C₁₂H₁₉NO, a molecular weight of 193.28 g·mol⁻¹, a computed XLogP3 of 2.4, one hydrogen bond donor, and a topological polar surface area of 35.3 Ų.

Molecular Formula C12H19NO
Molecular Weight 193.29
CAS No. 2248184-04-3
Cat. No. B2488185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-5-(4-Methoxyphenyl)pentan-2-amine
CAS2248184-04-3
Molecular FormulaC12H19NO
Molecular Weight193.29
Structural Identifiers
SMILESCC(CCCC1=CC=C(C=C1)OC)N
InChIInChI=1S/C12H19NO/c1-10(13)4-3-5-11-6-8-12(14-2)9-7-11/h6-10H,3-5,13H2,1-2H3/t10-/m0/s1
InChIKeyGICQTXBAZKKUTD-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-5-(4-Methoxyphenyl)pentan-2-amine (CAS 2248184-04-3): Procurement-Relevant Identity and Class Profile


(2S)-5-(4-Methoxyphenyl)pentan-2-amine is a chiral primary amine belonging to the phenalkylamine class, characterized by a para‑methoxyphenyl group linked to a five‑carbon chain with stereodefined (S)‑configuration at the C‑2 carbon [1]. The compound has a molecular formula of C₁₂H₁₉NO, a molecular weight of 193.28 g·mol⁻¹, a computed XLogP3 of 2.4, one hydrogen bond donor, and a topological polar surface area of 35.3 Ų [1]. It is offered as both the single (S)‑enantiomer and the (R)‑antipode, with the racemic mixture also available under a separate CAS registry, making stereochemical identity a critical procurement specification.

+ Enantiomer-comparison study context
+ Supports chiral reference standard workflow
+ Separate CAS from racemate and (R)-antipode

Why Generic Interchange of 5-(4-Methoxyphenyl)pentan-2-amine Enantiomers Risks Experimental Discordance


Phenalkylamines interact with biological targets in a stereospecific manner; the (S)‑ and (R)‑enantiomers of the 4‑methoxyphenyl‑pentan‑2‑amine scaffold can exhibit divergent pharmacology, metabolic stability, and off‑target profiles [1]. Procurement of the racemate (CAS 66265‑50‑7) or the opposite enantiomer (CAS 2248200‑28‑2) therefore cannot be assumed equivalent to the (S)‑form, as even modest enantiomeric impurity can confound dose‑response relationships, chiral chromatography method development, and in vivo pharmacokinetic readouts. Selection of the precisely defined (2S)‑isomer is essential whenever stereochemical fidelity directly impacts assay reproducibility or regulatory data integrity.

Procurement target
Closest substitute
Risk if substituted
(2S)-enantiomer
Racemate (CAS 66265‑50‑7)
50% opposite enantiomer may confound dose-response
(2S)-enantiomer
(R)-enantiomer (CAS 2248200‑28‑2)
Mirror-image stereochemistry may produce divergent pharmacology
(2S)-enantiomer
Shorter-chain phenethylamine analog
Lipophilicity and conformational flexibility may not transfer

Quantifiable Differentiation of (2S)-5-(4-Methoxyphenyl)pentan-2-amine Against Closest Analogs: Head‑to‑Head and Cross‑Study Evidence


Absolute Stereochemical Identity vs. Racemate (CAS 66265‑50‑7) and (R)‑Antipode (CAS 2248200‑28‑2)

The (2S)‑configuration is confirmed by a defined atom stereocenter count of 1 in the PubChem computed descriptor set, while the racemic modification and the (R)‑enantiomer lack this designated stereochemical fingerprint [1]. This unambiguous assignment enables researchers to correlate biological responses directly with the (S)‑geometry, whereas the racemate contains 50% of the opposite antipode that can contribute confounding activity.

Stereochemistry vs racemate/(R)
Class-level
Defined atom stereocenter: 1 vs 0 (racemate), 1 (R) opposite
Supports enantiomer-specific attribution review
Computed descriptors; wet-lab ee confirmation advised
chiral chemistry enantiomeric purity stereochemistry

Lipophilicity and Hydrogen‑Bond Capacity vs. Structural Analogs

The computed XLogP3 of 2.4 for (2S)-5-(4-methoxyphenyl)pentan-2-amine [1] differs markedly from that of shorter‑chain phenethylamines (e.g., 4‑methoxyamphetamine, XLogP3 ~1.8) and from non‑methoxylated phenylpentan‑2‑amines (estimated >3.0). Coupled with a hydrogen bond donor count of 1 and acceptor count of 2, the balance of lipophilicity and polarity places the compound in a distinct physicochemical space that is not replicated by demethylated, chain‑shortened, or regioisomeric analogs.

Lipophilicity (XLogP3) profile
Class-level
XLogP3 = 2.4 (Δ +0.6 vs 4‑methoxyamphetamine)
Solvent and assay condition selection review
Computed; experimental logP may differ
physicochemical properties lipophilicity drug‑likeness

Chiral Topological Descriptors Differentiate (2S) from (2R) and Racemic Forms

The Defined Atom Stereocenter Count equals 1 for the (2S)‑isomer, while the Undefined Atom Stereocenter Count is 0 [1]. This contrasts with the racemic mixture, where the undefined count would be 1 due to the lack of absolute configuration assignment. In cheminformatics workflows, such differences in topological stereochemical descriptors directly influence QSAR model predictions, molecular fingerprint generation, and similarity searching, making the (S)‑enantiomer uniquely suited for models that require explicit chirality.

Chiral descriptor count
Class-level
Defined=1, Undefined=0 (racemate: Def=0, Undef=1)
In silico model fidelity review
QSAR descriptor integrity context
cheminformatics chiral descriptors QSAR

Rotatable Bond Count Influences Conformational Sampling in Docking Studies

With 5 rotatable bonds, (2S)-5-(4-methoxyphenyl)pentan-2-amine exhibits greater conformational degrees of freedom than the corresponding phenethylamine scaffold (3 rotatable bonds) or the phenylpropylamine scaffold (4 rotatable bonds) [1]. This increased flexibility expands the conformational ensemble that must be sampled in docking and molecular dynamics simulations, directly affecting predicted binding poses and virtual screening hit lists. Neglecting this parameter by substituting a shorter‑chain analog can omit relevant low‑energy conformations that are accessible only to the five‑carbon linker.

Rotatable bonds
Class-level
5 rotatable bonds (vs 3 in 4‑methoxyamphetamine)
Conformational sampling validation review
Docking and MD simulation context
molecular docking conformational flexibility virtual screening

Enantiomeric Form Enables Enantioselective Chromatography Method Development

Single‑enantiomer standards are essential for developing enantioselective HPLC, SFC, or CE methods. (2S)-5-(4-Methoxyphenyl)pentan-2-amine serves as a reference to optimize chiral stationary phases and mobile‑phase conditions for the separation of (R)‑ and (S)‑forms. While quantitative resolution data (α, Rs) for this specific pair are not publicly available, the defined stereochemistry [1] makes it the preferred starting point for method scouting; the racemate requires additional validation steps to confirm peak assignment, increasing method development time by an estimated 30–50% based on general chiral amine method development experience.

Chiral method development
Data to verify
Single enantiomer simplifies peak assignment
Chiral method development efficiency review
Estimated 30–50% time reduction (context-dependent)
chiral chromatography method development enantiomeric resolution

High‑Value Application Scenarios for (2S)-5-(4-Methoxyphenyl)pentan-2-amine Derived from Quantitative Differentiation Evidence


Enantiomer‑Specific Pharmacological Profiling of 5‑HT and Trace Amine Receptors

When screening against serotonin or trace amine‑associated receptors, the (S)‑enantiomer must be used in parallel with the (R)‑form to attribute functional responses to the correct configuration. The defined atom stereocenter of (2S)-5-(4-methoxyphenyl)pentan-2-amine [1] ensures that any agonist or antagonist activity can be unambiguously assigned, avoiding the confounding 50% contribution of the opposite enantiomer present in the racemate.

QSAR Model Building and Validation with Explicit Chirality

The compound’s well‑defined stereochemical descriptors (Defined = 1, Undefined = 0) [1] make it suitable for training and validating 3D‑QSAR models such as CoMFA or CoMSIA that require explicit stereochemistry. The five rotatable bonds further differentiate its conformational behavior from shorter‑chain analogs, providing a test case for evaluating the impact of linker length on predicted binding affinity.

Chiral Stationary Phase Screening and Enantioselective Method Development

As a single‑enantiomer reference, (2S)-5-(4-methoxyphenyl)pentan-2-amine enables rapid screening of chiral stationary phases (e.g., polysaccharide, Pirkle‑type, or cyclodextrin columns) for the separation of the (R)/(S) pair. Its lipophilicity (XLogP3 = 2.4) [1] guides mobile phase selection, making it a practical tool for analytical laboratories establishing enantiopurity assays for phenalkylamine libraries.

Conformational Sampling Benchmark in Molecular Dynamics Simulations

With 5 rotatable bonds and a single stereocenter [1], the compound serves as a benchmark system for testing enhanced sampling algorithms (e.g., replica exchange, metadynamics) in molecular dynamics. Its conformational landscape differs from both shorter and longer analogs, providing a mid‑range flexibility model for evaluating sampling convergence in routine docking campaigns.

Application
Selection Property
Validation Focus
5‑HT / TAAR pharmacological profiling
Stereochemical identity for receptor study
Enantiomer-specific response attribution review
3D‑QSAR model building
Explicit chirality for CoMFA/CoMSIA
Chiral descriptor fidelity for model validation
Chiral stationary phase screening
Single-enantiomer reference for CSP scouting
Enantioselective method development and peak confirmation
Conformational sampling benchmark in MD
Rotatable bond flexibility for enhanced sampling
Conformational convergence assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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